Cas no 823-76-7 (1-cyclohexylethan-1-one)

1-cyclohexylethan-1-one structure
1-cyclohexylethan-1-one structure
1-cyclohexylethan-1-one
823-76-7
C8H14O
126.196162700653
MFCD00040418
39983
13207

1-cyclohexylethan-1-one Properties

Names and Identifiers

    • 1-Cyclohexylethanone
    • Acetylcyclohexane~Hexahydroacetophenone~Methyl cyclohexyl ketone
    • Acetylcyclohexane
    • 1-Cyclohexylethan-1-one
    • Cyclohexyl methyl ketone
    • 1-Acetylcyclohexane
    • 1-cyclohexyl-1-ethanone
    • 1-methylcyclohexylcarboxaldehyde
    • Cyclohexane,acetyl
    • cyclohexylacetoaldehyde
    • Cyclohexylethanone
    • Ethanone,1-cyclohexyl
    • Ketone,cyclohexyl methyl
    • Methyl cyclohexyl ketone
    • Ethanone, 1-cyclohexyl-
    • Cyclohexane, acetyl-
    • Acetophenone, hexahydro-
    • Ketone, cyclohexyl methyl
    • 1-cyclohexyl-ethanone
    • Cyclohexylmethyl ketone
    • CYCLOHEXYLMETHYLKETONE
    • RIFKADJTWUGDOV-UHFFFAOYSA-N
    • U53404H6B8
    • acetyl cyclohexane
    • methylcyclohexyl ketone
    • 1-Cyclohexylethanone #
    • 1
    • 1-Cyclohexylethanone (ACI)
    • Ketone, cyclohexyl methyl (6CI, 7CI, 8CI)
    • 1-Cyclohexylacetaldehyde
    • 1-Cyclohexylethane-1-one
    • NSC 16249
    • SCHEMBL12891744
    • F0001-2108
    • SY013522
    • NSC-16249
    • UNII-U53404H6B8
    • A840312
    • DTXSID40231674
    • CS-W007597
    • SB12754
    • SCHEMBL28019
    • EN300-20257
    • FT-0624207
    • Q27290697
    • AM20070516
    • 823-76-7
    • PS-4108
    • A18913
    • c-C6H11COCH3
    • CHEBI:195514
    • NSC16249
    • NS00038193
    • MFCD00040418
    • AKOS005206946
    • EINECS 212-517-0
    • Hexahydroacetophenone
    • P10040
    • J-520167
    • Ethanone, 1-cyclohexyl-(9CI)
    • DTXCID70154165
    • CHEMBL5272368
    • Ketone, cyclohexyl methyl (8CI)
    • +Expand
    • MFCD00040418
    • RIFKADJTWUGDOV-UHFFFAOYSA-N
    • 1S/C8H14O/c1-7(9)8-5-3-2-4-6-8/h8H,2-6H2,1H3
    • O=C(C1CCCCC1)C
    • 507229

Computed Properties

  • 126.10400
  • 0
  • 1
  • 1
  • 126.104465066 g/mol
  • 9
  • 101
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2
  • 3
  • 0
  • 17.1
  • 126.20

Experimental Properties

  • 2.15570
  • 17.07000
  • 1.4520
  • Not miscible or difficult to mix in water.
  • 181-183°C
  • -34°C
  • 57°C
  • liquid
  • Not determined
  • 0,917 g/cm3

1-cyclohexylethan-1-one Security Information

  • KM5638850
  • 3.2
  • S26-S36
  • III
  • R36/38
  • Xi Xi
  • UN 1993
  • Irritant
  • III
  • R36/38: irritating to eyes and skin.
  • 3.2

1-cyclohexylethan-1-one Customs Data

  • 2914299000
  • China Customs Code:

    2914299000

    Overview:

    2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

1-cyclohexylethan-1-one Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AB43333-1g
Cyclohexyl methyl ketone
823-76-7 97%
1g
$6.00 2024-04-19
Advanced ChemBlocks
I-9265-25G
Cyclohexyl methylKetone
823-76-7 97%
25G
$105 2023-09-15
Apollo Scientific
OR2012-5g
1-Cyclohexylethan-1-one
823-76-7 97%
5g
£47.00 2023-09-02
Crysdot LLC
CD13003858-100g
1-Cyclohexylethanone
823-76-7 97%
100g
$322 2024-07-18
Enamine
EN300-20257-0.05g
1-cyclohexylethan-1-one
823-76-7 95%
0.05g
$19.0 2023-09-16
eNovation Chemicals LLC
D690598-25g
1-Acetylcyclohexane
823-76-7 95%
25g
$105 2022-09-04
Key Organics Ltd
PS-4108-1MG
1-Cyclohexylethan-1-one
823-76-7 >95%
1mg
£37.00 2023-09-09
Life Chemicals
F0001-2108-0.25g
Cyclohexyl methyl ketone
823-76-7 95%+
0.25g
$18.0 2023-09-07
Oakwood
045203-1g
Cyclohexylmethyl ketone
823-76-7 95%
1g
$10.00 2024-07-19
TRC
C992105-1g
1-Cyclohexylethanone
823-76-7
1g
$ 58.00 2023-09-08

1-cyclohexylethan-1-one Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Water
Reference
Enamines. Part 44. 2-Acyl-1,1-diamino-ethenes. A new source of methylketones, β-keto amides and β-keto esters
Armati, Antonella; et al, Synthesis, 1986, (7), 573-6

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Tetracosa-μ-oxoundecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:… (supported on Dowex 22) Solvents: Water ;  2 h, reflux
Reference
Zinc substituted Keggin-type polyoxometalate on Dowex: a green heterogeneous catalyst for oxidation of alcohols in water
Aghayi, Mehdi; et al, Journal of the Iranian Chemical Society, 2020, 17(11), 2895-2900

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium(1+), bis(acetonitrile)bis(2,4-pentanedionato-κO2,κO4)-, (OC-6-21)-, he… (silica-supported) Solvents: Water ;  3 h, 27 °C
Reference
Immobilization of Ru(III) complex on silica: a heterogenized catalyst for selective oxidation of alcohols in water at room temperature
Ganesamoorthy, S.; et al, Tetrahedron Letters, 2013, 54(51), 7035-7039

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Silica ,  Periodic acid Catalysts: Potassium bromide Solvents: Chloroform ,  Water ;  8.5 h, rt
Reference
A catalytic and transition metal-free method for the chemoselective oxidation of alcohols to their corresponding carbonyl compounds using periodic acid or iodic acid in the presence of a catalytic amount of KBr
Zolfigol, Mohammad Ali; et al, Journal of Molecular Catalysis A: Chemical, 2007, 265(1-2), 272-275

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Potassium tetrakis(pentafluorophenyl)borate ,  [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chlorog… Solvents: Methanol ,  Water ;  20 min, 25 °C
Reference
Room-Temperature Hydration of Alkynes Catalyzed by Different Carbene Gold Complexes and their Precursors
Xu, Yun; et al, ChemCatChem, 2016, 8(1), 262-267

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene](1,1,1-… Solvents: Benzene-d6 ,  Water ;  250 min, 40 °C
Reference
Substrate selectivity in the alkyne hydration mediated by NHC-Au(I) controlled by encapsulation of the catalyst within a hydrogen bonded hexameric host
Cavarzan, Alessandra; et al, Catalysis Science & Technology, 2013, 3(11), 2898-2901

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Chloro[(isocyano-κC)cyclohexane]gold ,  Potassium tetrakis(pentafluorophenyl)borate Solvents: Methanol ,  Water ;  24 h, rt
Reference
Hydration of alkynes at room temperature catalyzed by gold(I) isocyanide compounds
Xu, Yun; et al, Green Chemistry, 2015, 17(1), 532-537

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Molybdenum hexacarbonyl Solvents: Tetrahydrofuran
Reference
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Molybdenum hexacarbonyl Solvents: Tetrahydrofuran
Reference
Silicon hydrides and molybdenum(0) catalyst: a novel approach for conjugate reduction of α,β-unsaturated carbonyl compounds
Keinan, Ehud; et al, Journal of Organic Chemistry, 1987, 52(12), 2576-80

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Glucose ,  NADPH ,  Glucose dehydrogenase Solvents: Cyclohexane ,  Water ,  Polyethylene glycol ;  110 h, pH 7.2, rt
Reference
The Organic-Synthetic Potential of Recombinant Ene Reductases: Substrate-Scope Evaluation and Process Optimization
Ress, Tina; et al, ChemCatChem, 2015, 7(8), 1302-1311

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Methylsulfinyl carbanion. Formation and application to organic synthesis
Corey, E. J.; et al, Journal of the American Chemical Society, 1965, 87(6), 1345-53

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: [1,8-Bis[3-[(3,4-η)-3-buten-1-yl]-2,3-dihydro-1H-imidazol-1-yl-κC2]-3,6-bis(1,1-… (with LiBr and LiCl) Solvents: Tetrahydrofuran ,  Benzene-d6 ;  5 h, rt
Reference
Regio- and chemoselective rearrangement of terminal epoxides into methyl alkyl and aryl ketones
Tian, Yingying; et al, Chemical Communications (Cambridge, 2018, 54(80), 11340-11343

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Aluminum(1+), bis(tetrahydrofuran)[5,10,15,20-tetrakis(4-chlorophenyl)-21H,23H-p… Solvents: Tetrahydrofuran ;  18 h, 22 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water ;  18 h, 22 °C
Reference
Meinwald-type rearrangement of monosubstituted epoxides to methyl ketones using an [Al porphyrin]+[Co(CO)4]- catalyst
Lamb, Jessica R.; et al, Organic Chemistry Frontiers, 2015, 2(4), 346-349

Synthetic Circuit 14

Reaction Conditions
Reference
Formation and photochemical rearrangement of β-oxosulfoxonium ylides
Corey, E. J.; et al, Journal of the American Chemical Society, 1964, 86(8), 1640-1

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Pyridoxal 5′-phosphate ,  1,3-Dimethoxy-2-propanone Catalysts: Aminotransferase Solvents: Water ;  48 h, pH 7, 30 °C
Reference
Enzymatic Racemization of Amines Catalyzed by Enantiocomplementary ω-Transaminases
Koszelewski, Dominik; et al, Chemistry - A European Journal, 2011, 17(1), 378-383

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: tert-Butyllithium ,  Hydrogen peroxide ,  (Dimethyl sulfide)trihydroboron Solvents: Water
Reference
Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates
Negishi, Ei-Ichi; et al, Organic Reactions (Hoboken, 1985, 33,

Synthetic Circuit 17

Reaction Conditions
Reference
Formation and photochemical rearrangement of β-oxosulfoxonium ylides
Corey, E. J.; et al, Journal of the American Chemical Society, 1964, 86(8), 1640-1

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Lithium hydride Solvents: 1,2-Dimethoxyethane ;  10 min, rt; rt → reflux; 2 h, reflux; reflux → 10 °C
1.2 Solvents: Diethyl ether ;  30 min, cooled; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Steric and electronically biasing substituent effects on the photoreversibility of novel 3'-, 5'- and 3-substituted indolospirobenzopyrans. Thermal evaluation using 1H NMR spectroscopy and Overhauser enhancement studies
Roxburgh, Craig J.; et al, Dyes and Pigments, 2009, 83(1), 31-50

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Lithium hydride Solvents: 1,2-Dimethoxyethane ;  10 min, rt; 2 h, rt → reflux
1.2 Solvents: Diethyl ether ;  reflux → 10 °C; 30 min, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  2 h, rt
Reference
Photoreversible Zn2+ ion transportation across an interface using ion-chelating substituted photochromic 3,3'-indolospirobenzopyrans: steric and electronic controlling effects
Roxburgh, Craig J.; et al, European Journal of Inorganic Chemistry, 2008, (31), 4951-4960

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Methyl ketones from carboxylic acids: cyclohexyl methyl ketone
Bare, Thomas M.; et al, Organic Syntheses, 1969, 49, 81-5

Synthetic Circuit 21

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
One-pot synthesis of ketones and aldehydes from carbon dioxide and lithium compounds
Zadel, Guido; et al, Angewandte Chemie, 1992, 104(8), 1070-1

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Cupric chloride ,  Water ,  Oxygen Catalysts: Palladium (clusters with palladium oxide and acetate and nitrate ligands) ,  Titania Solvents: Dimethylacetamide ;  3 h, 80 °C
Reference
Nanoscale palladium cluster immobilized on a TiO2 surface as an efficient catalyst for liquid-phase Wacker oxidation of higher terminal olefins
Choi, Kwang-Min; et al, Chemistry Letters, 2003, 32(2), 180-181

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Palladium(2+), bis(acetonitrile)(7-methyl-6-phenylimidazo[1,2-a][1,8]naphthyridi… Solvents: Acetonitrile ;  24 h, 70 °C
Reference
Electronic Asymmetry of an Annelated Pyridyl-Mesoionic Carbene Scaffold: Application in Pd(II)-Catalyzed Wacker-Type Oxidation of Olefins
Saha, Sayantani; et al, ACS Catalysis, 2020, 10(19), 11385-11393

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Cuprous chloride ,  Oxygen Catalysts: Palladium chloride Solvents: Dimethylformamide ,  Water
Reference
Silicon-terminated Domino-Heck-Reaktions and Enantioselective Syntheses
Raschke, Thomas, 1996, , ,

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium
1.2 Catalysts: Calcium hydroxide ,  Copper oxide (CuO) ,  Basic copper carbonate
Reference
Coordination Chemistry of Novel Scorpionate Ligands Based on 3-Cyclohexylpyrazole and 3-Cyclohexyl-4-bromopyrazole
Trofimenko, Swiatoslaw; et al, Inorganic Chemistry, 2002, 41(7), 1889-1896

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Butylamine (N-(polystyrene)-N,N-dibutyl-1-butanaminium chloride [hyperbranched pol…) ,  Ruthenium Solvents: Water ;  1 h, 30 atm, 30 °C
Reference
Transition metal nanoparticles stabilized by ammonium salts of hyperbranched polystyrene: effect of metals on catalysis of the biphasic hydrogenation of alkenes and arenes
Gao, Lei; et al, Tetrahedron, 2015, 71(37), 6414-6423

Synthetic Circuit 27

Reaction Conditions
Reference
Exceedingly mild, selective and stereospecific phase-transfer-catalyzed hydrogenation of arenes
Januszkiewicz, Krzysztof R.; et al, Organometallics, 1983, 2(8), 1055-7

Synthetic Circuit 28

Reaction Conditions
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  45 min, rt
1.2 Reagents: Methanol
Reference
Nickel boride mediated cleavage of 1,3-oxathiolanes: a convenient approach to deprotection and reduction
Khurana, Jitender M.; et al, Monatshefte fuer Chemie, 2016, 147(6), 1113-1116

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione Solvents: Dichloromethane ;  8.5 h, rt
Reference
Mono- and dibromo-5,5-diethylbarbituric acids for cleavage of trimethylsilyl ethers
Khazaei, Ardeshir; et al, Journal of the Brazilian Chemical Society, 2007, 18(1), 239-242

Synthetic Circuit 30

Reaction Conditions
1.1 Reagents: Methane, tetrachloro-, compd. with aluminum bromide (AlBr3) (1:2) Solvents: Dibromomethane
1.2 -
1.3 -
1.4 Reagents: Ethanol
1.5 Reagents: Water
Reference
A new efficient and selective synthesis of ketones from alkanes or cycloalkanes, CO, and silanes in the presence of aprotic superacids
Akhrem, I. S.; et al, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1998, 47(5), 918-923

Synthetic Circuit 31

Reaction Conditions
1.1 Catalysts: Sodium(1+), bis(N,N-dimethylformamide-κO)(6,7,9,10,17,18,20,21-octahydrodibenzo[… Solvents: Acetonitrile ;  48 h, 25 °C
1.2 Reagents: Formaldehyde ,  Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, 25 °C
Reference
Decatungstate Catalyzed Photochemical Acetylation of C(sp3)-H Bonds
Liu, Qinglong; et al, Organic Letters, 2022, 24(43), 7983-7987

Synthetic Circuit 32

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Methyl and n-alkyl ketones from carboxylic acid chlorides and organocopper reagents
Posner, Gary H.; et al, Tetrahedron Letters, 1970, (53), 4647-50

1-cyclohexylethan-1-one Raw materials

1-cyclohexylethan-1-one Preparation Products

1-cyclohexylethan-1-one Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:823-76-7)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:823-76-7)
TANG SI LEI
15026964105
2881489226@qq.com

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Amadis Chemical Company Limited
(CAS:823-76-7)1-cyclohexylethan-1-one
A840312
99%/99%
100g/500g
276.0/1354.0